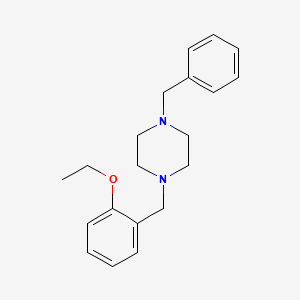![molecular formula C22H18N2O2 B5849899 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide, commonly known as BMB, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BMB is a benzamide derivative, and its chemical structure consists of a benzoxazole ring and a phenyl ring with a methyl group attached to each ring.
Mecanismo De Acción
The mechanism of action of BMB is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins involved in cell growth and division. BMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation of histones. This inhibition leads to changes in gene expression and cell cycle arrest, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, BMB has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMB is its versatility in various research applications. Its unique chemical structure allows it to be used as a fluorescent probe, anticancer agent, and anti-inflammatory agent. However, one limitation of BMB is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BMB. One area of interest is the development of new cancer therapies based on BMB. Researchers are also studying the potential use of BMB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the use of BMB as a fluorescent probe for imaging applications, which could have a wide range of applications in biology and medicine.
Métodos De Síntesis
The synthesis of BMB involves several steps, starting from the reaction of 2-aminobenzoxazole with 2-methylbenzoyl chloride to produce 2-methyl-N-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 2-methyl-3-(2-nitrophenyl)propenoic acid to produce BMB. The synthesis of BMB has been optimized to produce a high yield and purity of the compound, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
BMB has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its anticancer properties. BMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. BMB has also been studied for its potential use as a fluorescent probe for imaging applications. Its unique chemical structure allows it to bind to specific proteins and enzymes, making it a useful tool for studying cellular processes.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-8-3-4-9-16(14)21(25)23-18-12-7-10-17(15(18)2)22-24-19-11-5-6-13-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHVKNDFWIZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)

![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)

![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)


![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)

![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)

![3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5849927.png)
